molecular formula C10H15NO2 B14580508 Ethyl 3-cyano-4,4-dimethylpent-2-enoate CAS No. 61212-25-7

Ethyl 3-cyano-4,4-dimethylpent-2-enoate

Cat. No.: B14580508
CAS No.: 61212-25-7
M. Wt: 181.23 g/mol
InChI Key: VGXBNERUOXLWBW-UHFFFAOYSA-N
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Description

Ethyl 3-cyano-4,4-dimethylpent-2-enoate is an organic compound with the molecular formula C10H15NO2. It contains a nitrile group and an ester group, making it a versatile intermediate in organic synthesis . The compound is characterized by its unique structure, which includes a cyano group attached to a pent-2-enoate backbone with two methyl groups at the fourth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-cyano-4,4-dimethylpent-2-enoate can be synthesized through various methods. One common approach involves the reaction of ethyl acetoacetate with malononitrile in the presence of a base, followed by dehydration to form the desired product. The reaction conditions typically include the use of a strong base such as sodium ethoxide or potassium tert-butoxide, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods may also incorporate purification steps such as distillation or recrystallization to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-cyano-4,4-dimethylpent-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-cyano-4,4-dimethylpent-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of ethyl 3-cyano-4,4-dimethylpent-2-enoate involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis or transesterification. These reactions can lead to the formation of active intermediates that interact with biological targets, influencing metabolic pathways and enzyme activities .

Comparison with Similar Compounds

Ethyl 3-cyano-4,4-dimethylpent-2-enoate can be compared with similar compounds such as:

This compound stands out due to its unique combination of a nitrile and ester group, providing versatility in synthetic applications and reactivity.

Properties

CAS No.

61212-25-7

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

ethyl 3-cyano-4,4-dimethylpent-2-enoate

InChI

InChI=1S/C10H15NO2/c1-5-13-9(12)6-8(7-11)10(2,3)4/h6H,5H2,1-4H3

InChI Key

VGXBNERUOXLWBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C#N)C(C)(C)C

Origin of Product

United States

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